molecular formula C24H33N5O5 B14617754 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalaninamide CAS No. 60240-15-5

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalaninamide

Cat. No.: B14617754
CAS No.: 60240-15-5
M. Wt: 471.5 g/mol
InChI Key: IMRJPOHOAAOEET-KNTRFNDTSA-N
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Description

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalaninamide is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This specific compound is composed of five amino acids: acetylated proline, alanine, proline, and phenylalanine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, increasing efficiency and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other functional groups to alter its properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalaninamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of 1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalaninamide depends on its specific biological target. Peptides can interact with proteins, enzymes, or receptors, leading to various biological effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-tyrosinamide: Similar structure but with tyrosine instead of phenylalanine.

    1-Acetyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-valyl-L-tyrosine: A longer peptide with additional amino acids.

Uniqueness

1-Acetyl-L-prolyl-L-alanyl-L-prolyl-L-phenylalaninamide is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its acetylated proline and phenylalanine residues may contribute to its stability and interaction with biological targets.

Properties

CAS No.

60240-15-5

Molecular Formula

C24H33N5O5

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-1-acetyl-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H33N5O5/c1-15(26-22(32)19-10-6-12-28(19)16(2)30)24(34)29-13-7-11-20(29)23(33)27-18(21(25)31)14-17-8-4-3-5-9-17/h3-5,8-9,15,18-20H,6-7,10-14H2,1-2H3,(H2,25,31)(H,26,32)(H,27,33)/t15-,18-,19-,20-/m0/s1

InChI Key

IMRJPOHOAAOEET-KNTRFNDTSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C

Origin of Product

United States

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